![molecular formula C5HF3N4S3 B15213863 2-[(1,3,4-Thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 62616-82-4](/img/structure/B15213863.png)
2-[(1,3,4-Thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole
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Overview
Description
2-((1,3,4-Thiadiazol-2-yl)thio)-5-(trifluoromethyl)-1,3,4-thiadiazole is a compound that features a unique combination of sulfur, nitrogen, and fluorine atoms within its structureThe presence of the trifluoromethyl group enhances its chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3,4-Thiadiazol-2-yl)thio)-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves the reaction of 1,3,4-thiadiazole derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl sulfenyl chloride in the presence of a base, such as triethylamine, under controlled temperature conditions . The reaction proceeds through nucleophilic substitution, where the thiadiazole ring acts as a nucleophile attacking the electrophilic trifluoromethyl sulfenyl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-((1,3,4-Thiadiazol-2-yl)thio)-5-(trifluoromethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1,3,4-Thiadiazol-2-yl)thio)-5-(trifluoromethyl)-1,3,4-thiadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((1,3,4-Thiadiazol-2-yl)thio)-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For instance, as a glutaminase inhibitor, it binds to the active site of the enzyme, preventing the conversion of glutamine to glutamate, which is crucial for the proliferation of cancer cells . This inhibition disrupts the metabolic pathways essential for tumor growth and survival .
Comparison with Similar Compounds
Similar Compounds
2-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol: Another thiadiazole derivative with potential antineoplastic properties.
1,3,4-Thiadiazol-2-yl)methanol: A simpler thiadiazole compound used in various chemical syntheses.
Uniqueness
2-((1,3,4-Thiadiazol-2-yl)thio)-5-(trifluoromethyl)-1,3,4-thiadiazole is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability and biological activity compared to other thiadiazole derivatives . This makes it particularly valuable in the development of pharmaceuticals and agrochemicals .
Biological Activity
2-[(1,3,4-Thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer, antibacterial, and antiviral properties. It draws from various studies and case reports to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following molecular structure:
- IUPAC Name : this compound
- Molecular Formula : C5H2F3N4S3
- Molecular Weight : 239.27 g/mol
Biological Activity Overview
Thiadiazole derivatives exhibit a wide range of biological activities due to their ability to interact with various biological targets. The following sections detail specific activities associated with this compound.
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance:
- A study reported that compounds similar to this thiadiazole inhibited the Bcr-Abl protein kinase with an IC50 value of 7.4 µM in K562 chronic myelogenous leukemia cells .
- The mechanism involves the interaction of the thiadiazole scaffold with key amino acid residues in the kinase domain, suggesting a targeted approach in cancer therapy.
Table 1: Anticancer Activity Data
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Thiadiazole Derivative | K562 (Bcr-Abl+) | 7.4 | Inhibition of Bcr-Abl kinase |
Other Thiadiazole Derivatives | Various | Varies | Cytotoxic effects via apoptosis |
Antibacterial Activity
Thiadiazoles have also shown promise as antibacterial agents. Research indicates that some derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria.
Case Study:
A derivative of thiadiazole demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 15 µg/mL for certain compounds .
Table 2: Antibacterial Activity Data
Compound | Bacteria Tested | MIC (µg/mL) | Remarks |
---|---|---|---|
Thiadiazole Derivative A | Staphylococcus aureus | 15 | Effective |
Thiadiazole Derivative B | Escherichia coli | 20 | Moderate activity |
Antiviral Activity
The antiviral potential of thiadiazoles has been explored with promising results against various viruses.
- A study indicated that specific thiadiazole derivatives exhibited significant antiviral activity against Human Cytomegalovirus (HCMV), with EC50 values ranging from 0.5 to 5 µM depending on the structural modifications .
Table 3: Antiviral Activity Data
Compound | Virus Tested | EC50 (µM) | Mechanism of Action |
---|---|---|---|
Thiadiazole Derivative C | HCMV | 0.5 - 5.0 | Inhibition of viral replication |
Properties
CAS No. |
62616-82-4 |
---|---|
Molecular Formula |
C5HF3N4S3 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
2-(1,3,4-thiadiazol-2-ylsulfanyl)-5-(trifluoromethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C5HF3N4S3/c6-5(7,8)2-10-12-4(14-2)15-3-11-9-1-13-3/h1H |
InChI Key |
PGODMXTZCPQERM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(S1)SC2=NN=C(S2)C(F)(F)F |
Origin of Product |
United States |
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